N-(cyanomethyl)-3-acetamido-N-propyl-3-(thiophen-2-yl)propanamide
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Overview
Description
N-(cyanomethyl)-3-acetamido-N-propyl-3-(thiophen-2-yl)propanamide is a complex organic compound that features a thiophene ring, a cyano group, and an acetamido group. Thiophene derivatives are known for their diverse applications in medicinal chemistry, materials science, and organic electronics due to their unique electronic properties and biological activities .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(cyanomethyl)-3-acetamido-N-propyl-3-(thiophen-2-yl)propanamide typically involves multi-step organic reactions. One common method is the cyanoacetylation of amines, where an amine reacts with an alkyl cyanoacetate under specific conditions to yield the desired cyanoacetamide derivative . This reaction can be performed without solvents at room temperature or with heating, depending on the specific reagents and desired yield .
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of continuous flow reactors to ensure consistent reaction conditions and high yields. The use of catalysts and phase-transfer agents can also enhance the efficiency of the synthesis .
Chemical Reactions Analysis
Types of Reactions
N-(cyanomethyl)-3-acetamido-N-propyl-3-(thiophen-2-yl)propanamide can undergo various chemical reactions, including:
Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.
Reduction: The cyano group can be reduced to an amine.
Substitution: The acetamido group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or catalytic hydrogenation can be used.
Substitution: Nucleophiles like amines or alcohols can react with the acetamido group under basic conditions.
Major Products
Oxidation: Thiophene sulfoxides or sulfones.
Reduction: Amino derivatives.
Substitution: Various substituted amides.
Scientific Research Applications
N-(cyanomethyl)-3-acetamido-N-propyl-3-(thiophen-2-yl)propanamide has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential drug candidate due to its unique structural features.
Industry: Utilized in the development of organic semiconductors and other electronic materials
Mechanism of Action
The mechanism of action of N-(cyanomethyl)-3-acetamido-N-propyl-3-(thiophen-2-yl)propanamide involves its interaction with specific molecular targets. The thiophene ring can interact with various enzymes and receptors, modulating their activity. The cyano group can form hydrogen bonds with biological macromolecules, influencing their function .
Comparison with Similar Compounds
Similar Compounds
- N-(cyanomethyl)-3-acetamido-N-propyl-3-(thiophen-2-yl)acetamide
- N-(cyanomethyl)-3-acetamido-N-propyl-3-(thiophen-2-yl)butanamide
Uniqueness
N-(cyanomethyl)-3-acetamido-N-propyl-3-(thiophen-2-yl)propanamide is unique due to its specific combination of functional groups, which confer distinct electronic and biological properties. This makes it a valuable compound for various applications in research and industry .
Properties
IUPAC Name |
3-acetamido-N-(cyanomethyl)-N-propyl-3-thiophen-2-ylpropanamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H19N3O2S/c1-3-7-17(8-6-15)14(19)10-12(16-11(2)18)13-5-4-9-20-13/h4-5,9,12H,3,7-8,10H2,1-2H3,(H,16,18) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
TVDCQYKVSDMHLJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCN(CC#N)C(=O)CC(C1=CC=CS1)NC(=O)C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H19N3O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
293.39 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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